molecular formula C42H60N4O23 B7796259 N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Cat. No.: B7796259
M. Wt: 988.9 g/mol
InChI Key: FMZCALJGBTWBDB-UHFFFAOYSA-N
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Description

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is a fluorogenic substrate used primarily in biochemical assays. It is known for its well-characterized structure and is commonly used to measure the activity of enzymes such as lysozyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves the acetylation of chitin-derived oligosaccharides. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine . The reaction conditions must be carefully controlled to ensure complete acetylation and to avoid degradation of the oligosaccharide backbone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise control over reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE primarily undergoes hydrolysis reactions. These reactions are catalyzed by enzymes such as lysozyme, which cleave the glycosidic bonds in the substrate .

Common Reagents and Conditions

The hydrolysis reactions typically occur in aqueous solutions at specific pH levels that optimize enzyme activity. Common reagents include buffer solutions to maintain the pH and salts to stabilize the enzyme .

Major Products Formed

The major product formed from the hydrolysis of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is 4-METHYLUMBELLIFERONE, a fluorescent compound that can be easily detected and measured .

Mechanism of Action

The mechanism of action of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE involves its hydrolysis by specific enzymes. The enzymes target the glycosidic bonds in the substrate, cleaving them to release 4-METHYLUMBELLIFERONE. This fluorescent product can then be measured to determine the activity of the enzyme . The molecular targets include glycosidases and chitinases, which play crucial roles in various biological processes .

Comparison with Similar Compounds

4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE is unique due to its specific structure and the type of enzymes it targets. Similar compounds include:

These compounds share similar applications but differ in their specific structures and the enzymes they target, highlighting the uniqueness of 4-METHYLUMBELLIFERYL beta-D-N,N’,N’,N’'-TETRAACETYLCHITOTETRAOSIDE .

Properties

IUPAC Name

N-[2-[5-acetamido-6-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H60N4O23/c1-14-8-26(55)62-21-9-19(6-7-20(14)21)61-39-28(44-16(3)52)33(58)36(23(11-48)64-39)68-41-30(46-18(5)54)35(60)38(25(13-50)66-41)69-42-29(45-17(4)53)34(59)37(24(12-49)65-42)67-40-27(43-15(2)51)32(57)31(56)22(10-47)63-40/h6-9,22-25,27-42,47-50,56-60H,10-13H2,1-5H3,(H,43,51)(H,44,52)(H,45,53)(H,46,54)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZCALJGBTWBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H60N4O23
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

988.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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